molecular formula C21H25NO3S B11653375 Ethyl 6-ethyl-2-{[(2-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 6-ethyl-2-{[(2-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11653375
M. Wt: 371.5 g/mol
InChI Key: TVBGJYKRIPHCFS-UHFFFAOYSA-N
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Description

Ethyl 6-ethyl-2-{[(2-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound belonging to the benzothiophene family. This compound is characterized by its unique structure, which includes a benzothiophene core, an ethyl ester group, and a substituted amide. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-ethyl-2-{[(2-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps:

  • Formation of the Benzothiophene Core: : The initial step often involves the cyclization of a suitable precursor to form the benzothiophene ring. This can be achieved through the reaction of a thiophenol derivative with an appropriate electrophile under acidic or basic conditions.

  • Introduction of the Ethyl Ester Group: : The ethyl ester group can be introduced via esterification reactions. For instance, the carboxylic acid group on the benzothiophene can be reacted with ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.

  • Amidation Reaction: : The final step involves the formation of the amide bond. This can be done by reacting the esterified benzothiophene with 2-methylphenyl isocyanate under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the carbonyl groups, potentially converting them to alcohols under suitable conditions using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: : The aromatic ring in the benzothiophene core can undergo electrophilic substitution reactions, such as nitration or halogenation, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be done using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Ethyl 6-ethyl-2-{[(2-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and developing new synthetic methodologies.

  • Biology: : The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.

  • Medicine: : It may exhibit pharmacological properties that could be harnessed for treating various diseases, although specific applications would require extensive research and clinical trials.

  • Industry: : The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which Ethyl 6-ethyl-2-{[(2-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its effects would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiophene core might facilitate binding to specific sites, while the ethyl ester and amide groups could influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Similar structure but lacks the substituted amide group.

    Ethyl 6-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Contains a chromenyl group instead of the methylphenyl group.

Uniqueness

Ethyl 6-ethyl-2-{[(2-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of the ethyl ester and the substituted amide group differentiates it from other benzothiophene derivatives, potentially leading to unique reactivity and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C21H25NO3S

Molecular Weight

371.5 g/mol

IUPAC Name

ethyl 6-ethyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C21H25NO3S/c1-4-14-10-11-16-17(12-14)26-20(18(16)21(24)25-5-2)22-19(23)15-9-7-6-8-13(15)3/h6-9,14H,4-5,10-12H2,1-3H3,(H,22,23)

InChI Key

TVBGJYKRIPHCFS-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CC=CC=C3C

Origin of Product

United States

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